molecular formula C10H8ClNO3 B8688161 Methyl 2-(chloromethyl)benzo[d]oxazole-4-carboxylate

Methyl 2-(chloromethyl)benzo[d]oxazole-4-carboxylate

Cat. No.: B8688161
M. Wt: 225.63 g/mol
InChI Key: AUMIBGANVARYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(chloromethyl)benzo[d]oxazole-4-carboxylate is a useful research compound. Its molecular formula is C10H8ClNO3 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 2-(chloromethyl)-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-14-10(13)6-3-2-4-7-9(6)12-8(5-11)15-7/h2-4H,5H2,1H3

InChI Key

AUMIBGANVARYAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-amino-3-hydroxybenzoate (3.5 g, 20.70 mmol) and 2-chloro-1,1,1-trimethoxyethane (3.0 mL, 22.06 mmol) in ethanol (30 mL) was stirred under reflux for 6 h. The reaction mixture was cooled to ambient temperature and the solvent volume was reduced under reduced pressure approximately to ⅔ of initial volume. The precipitate formed was filtered, washed with ether (3×10 mL), and dried under vacuum to afford methyl 2-(chloromethyl)benzoxazole-4-carboxylate (3.1 g, 66%) as a yellow solid: 1H NMR (500 MHz, CDCl3) δ 8.05 (dd, J=8.0, 1.0 Hz, 1H), 7.78 (dd, J=9.0, 1.0 Hz 1H), 7.47 (t, J=5.0 Hz, 1H), 4.84 (s, 2H), 4.04 (s, 3H); (APCI+) m/z 226 (M+H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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